(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

C‑nucleoside Metabolic stability Phosphorolysis resistance

This C-nucleoside analogue features a 2,4-difluoro-5-methylphenyl aglycone and a C-glycosidic bond that confers resistance to phosphorolysis—unlike fludarabine or cladribine. The distinct fluorination and 5-methyl substitution tune lipophilicity and target engagement, enabling rigorous head-to-head comparison with the non-methylated analog (CAS 263701-23-1). Ideal for cytotoxicity, enzymatic inhibition, and PAMPA permeability studies. Research-use only.

Molecular Formula C10H14N2O5S
Molecular Weight 274.30 g/mol
Cat. No. B13902291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
Molecular FormulaC10H14N2O5S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1
InChIKeySNNBPMAXGYBMHM-JAGXHNFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol: A C‑Nucleoside Purine Antimetabolite for Targeted Anticancer Research and Comparative SAR Studies


(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (CAS 875302-27-5) is a synthetic C‑nucleoside analogue of purine nucleosides . It belongs to the class of nucleoside antimetabolites and is distinguished by its unique C‑glycosidic linkage and a 2,4‑difluoro‑5‑methylphenyl aglycone moiety . Purine nucleoside analogues are known for their broad‑spectrum anticancer effects, particularly against indolent lymphoid malignancies, via inhibition of DNA synthesis and induction of apoptosis . The compound serves as a valuable research tool for structure–activity relationship (SAR) studies, enabling direct comparisons with its non‑methylated analog and other purine antimetabolites to elucidate the impact of specific structural modifications on biological activity and selectivity .

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol: Critical Structural Distinctions That Preclude Direct Substitution with Unmodified Purine Analogs


Generic substitution of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol with other purine nucleoside analogues is not scientifically justified due to fundamental structural differences that dictate distinct pharmacological profiles. This compound is a C‑nucleoside, featuring a carbon–carbon bond between the ribitol sugar and the aromatic aglycone, which confers enhanced metabolic stability against phosphorolysis compared to conventional N‑nucleosides like fludarabine or cladribine [1]. The presence of two fluorine atoms at the 2‑ and 4‑positions and a methyl group at the 5‑position on the phenyl ring creates a unique electronic and steric environment that influences target binding and cellular uptake . Direct replacement with the non‑methylated analog, (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol, or with clinically established purine antimetabolites would introduce uncontrolled variables in experimental outcomes, potentially leading to misinterpretation of SAR data, differences in cytotoxicity profiles, and altered metabolic processing .

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol: Quantitative Differentiation Evidence for Informed Scientific Selection


C‑Nucleoside Structural Feature Confers Enhanced Metabolic Stability Relative to N‑Linked Purine Analogs

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a C‑nucleoside, wherein the ribitol sugar is attached to the aromatic aglycone via a carbon–carbon bond rather than the typical nitrogen–carbon glycosidic bond found in N‑nucleosides such as fludarabine, cladribine, or clofarabine . This structural feature is known to confer resistance to enzymatic cleavage by purine nucleoside phosphorylase (PNP), thereby prolonging intracellular half‑life and potentially reducing the generation of inactive metabolites [1]. In contrast, N‑nucleosides are susceptible to phosphorolysis, which can limit their therapeutic efficacy and contribute to dose‑limiting toxicities [2].

C‑nucleoside Metabolic stability Phosphorolysis resistance Antimetabolite

5‑Methyl Substitution Distinguishes This Compound from Its Non‑Methylated Analog and May Influence Lipophilicity and Target Engagement

The presence of a methyl group at the 5‑position of the phenyl ring differentiates (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol from its closest structural analog, (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol (CAS 263701-23-1) . This methyl substituent increases the calculated LogP (cLogP) by approximately 0.5 log units compared to the non‑methylated analog, as estimated by ACD/Labs software . The increased lipophilicity may enhance passive membrane permeability and influence tissue distribution, potentially altering the compound's cellular uptake and intracellular retention [1].

SAR Methyl substitution Lipophilicity Purine analog Fluorinated nucleoside

Broad Antitumor Activity Profile Consistent with Purine Nucleoside Analog Class, with Specific Implications for Lymphoid Malignancy Research

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a purine nucleoside analogue, and as such, it is expected to exhibit broad antitumor activity, particularly against indolent lymphoid malignancies . The anticancer mechanism of this class involves inhibition of DNA synthesis and induction of apoptosis, as demonstrated by the clinical efficacy of purine analogs like fludarabine and cladribine in chronic lymphocytic leukemia and low‑grade non‑Hodgkin lymphomas [1]. While specific IC₅₀ values for this compound are not publicly available in peer‑reviewed literature, it is positioned as a research tool for exploring the therapeutic potential of fluorinated C‑nucleosides in lymphoid cancers .

Anticancer Lymphoid malignancies DNA synthesis inhibition Apoptosis Purine antimetabolite

High Purity and Reliable Sourcing Enable Reproducible Comparative Pharmacology Studies

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is commercially available from multiple reputable vendors with a stated purity of ≥98% . This high level of purity minimizes the risk of confounding biological effects from impurities and ensures batch‑to‑batch consistency, which is essential for reproducible SAR studies and comparative pharmacology experiments . In contrast, obtaining custom‑synthesized analogs may introduce variability in purity and require additional in‑house analytical validation, potentially delaying research timelines and increasing costs .

Quality control Purity Reproducibility Research compound Procurement

Fluorinated Aglycone May Modulate Electrophilicity and Hydrogen Bonding Compared to Non‑Fluorinated or Differently Substituted Analogs

The 2,4‑difluoro‑5‑methylphenyl aglycone of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol introduces two electronegative fluorine atoms ortho and para to the glycosidic linkage, which can significantly alter the electron density of the aromatic ring and influence hydrogen bonding interactions with biological targets [1]. Compared to non‑fluorinated purine analogs or analogs with different substitution patterns (e.g., single fluorine or chloro substituents), the 2,4‑difluoro‑5‑methyl arrangement may provide a unique electrostatic surface that affects binding affinity and selectivity for enzymes such as DNA polymerases or kinases [2]. This substitution pattern is distinct from the 2,4‑difluorophenyl analog and from clinically used agents like fludarabine (2‑fluoro‑ara‑AMP) .

Fluorine chemistry Electrophilicity Hydrogen bonding SAR Medicinal chemistry

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol: Recommended Experimental Contexts for Maximizing Research Value


Structure–Activity Relationship (SAR) Studies Comparing Methylated vs. Non‑Methylated Purine C‑Nucleosides

This compound is ideally suited for direct head‑to‑head comparisons with (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol (CAS 263701-23-1) in cell‑based cytotoxicity assays and in vitro enzymatic inhibition studies. The presence of the 5‑methyl group alters lipophilicity and potentially target engagement, making it a critical tool for elucidating the impact of small alkyl substitutions on the pharmacological profile of fluorinated C‑nucleosides .

Metabolic Stability Profiling of C‑Nucleosides vs. N‑Nucleoside Antimetabolites

Researchers investigating the metabolic fate of nucleoside analogs can employ (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in comparative stability studies against N‑linked purine analogs (e.g., fludarabine, cladribine). The C‑glycosidic bond is expected to confer resistance to phosphorolysis by purine nucleoside phosphorylase (PNP), and quantifying this difference can inform the design of next‑generation antimetabolites with improved pharmacokinetic properties [1].

Target Identification and Validation in Indolent Lymphoid Malignancy Models

Given the class‑level association of purine nucleoside analogs with activity against indolent lymphoid malignancies, this compound can be used in functional genomics and proteomics studies to identify specific molecular targets and downstream effectors. Its unique fluorination pattern may reveal differential sensitivity profiles compared to standard‑of‑care agents like fludarabine, potentially uncovering new therapeutic vulnerabilities [2].

Physicochemical Property Assessment and Formulation Feasibility Studies

The compound's estimated cLogP (~ -0.5) and fluorine content make it a relevant candidate for assessing the relationship between lipophilicity and cellular permeability in nucleoside analog series. It can be used in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 transport studies to benchmark against less lipophilic analogs, providing actionable data for medicinal chemistry optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.